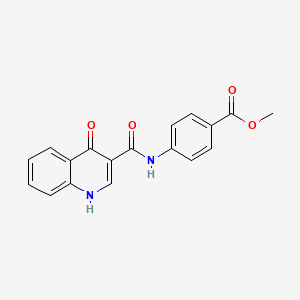

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is known for its antioxidant properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Activity

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate and its derivatives have demonstrated significant antimicrobial properties. Compounds in the quinoline family are known for their efficacy against various pathogens, including bacteria and fungi. For instance, derivatives of 4-hydroxyquinoline have shown activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

1.2 Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess anticancer activities. Research has highlighted that quinoline derivatives can inhibit the growth of cancer cell lines such as HCT-116 (human colon cancer) and Caco-2 (human epithelial colorectal adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

1.3 Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of histone deacetylases (HDACs), which are critical in cancer progression. Inhibitors targeting HDACs can lead to reactivation of tumor suppressor genes and have been extensively studied for their therapeutic implications in oncology .

Agricultural Applications

2.1 Pesticidal Properties

This compound has shown promise as a pesticide due to its ability to disrupt the biological functions of pests. Its application can lead to effective pest control strategies, particularly against insect vectors that transmit diseases .

2.2 Plant Growth Regulation

Research indicates that certain quinoline derivatives can enhance plant growth and resistance to environmental stressors. These compounds may act as growth regulators, improving crop yield and resilience against pathogens .

Material Science Applications

3.1 UV Stabilizers

The compound has been explored as a UV stabilizer for organic materials, providing protection against degradation caused by ultraviolet light exposure. This application is critical in industries where material longevity is essential, such as in coatings, plastics, and textiles .

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Antimicrobial agents | Inhibition of bacterial growth |

| Anticancer therapies | Induction of apoptosis in cancer cells | |

| Enzyme inhibitors | Targeting histone deacetylases | |

| Agricultural | Pesticides | Disruption of pest biological functions |

| Growth regulators | Enhancement of plant growth and stress resistance | |

| Material Science | UV stabilizers | Protection against UV-induced degradation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of HCT-116 cells by inducing apoptosis through caspase activation pathways. This finding supports further investigation into its use as an anticancer agent .

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate involves its ability to scavenge free radicals and reactive oxygen species. This compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline derivatives: Such as 4-hydroxyquinoline and 2-hydroxyquinoline.

Vitamin E derivatives: Such as alpha-tocopherol and gamma-tocopherol.

Uniqueness

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate is unique due to its dual functionality as both a quinoline derivative and a Vitamin E derivative. This dual functionality enhances its antioxidant properties and broadens its range of applications in scientific research.

Actividad Biológica

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline structure, characterized by a benzene ring fused to a pyridine ring. Its molecular formula is C16H14N2O3, and it includes functional groups such as carboxamide and hydroxy, which contribute to its reactivity and biological activity. The presence of these functional groups enhances its lipophilicity, allowing for better interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Quinoline derivatives are known for their efficacy against various pathogens, including bacteria and fungi. The compound has shown promising results in inhibiting the growth of Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways. The compound's ability to inhibit ATP-binding cassette (ABC) transporters is particularly noteworthy, as these transporters are often implicated in drug resistance in cancer therapy .

Case Study: Anticancer Mechanism

In a study evaluating the effects of this compound on human cancer cell lines, it was observed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, leading to the disruption of cellular functions.

- Receptor Modulation : It binds to specific receptors, influencing signal transduction pathways associated with cell growth and survival.

- Biofilm Disruption : Studies indicate that the compound can inhibit biofilm formation in bacterial strains, enhancing its effectiveness against persistent infections .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is insightful.

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxyquinoline-2-carboxylate | Lacks carboxamide; simpler structure | Antioxidant |

| 8-Hydroxyquinoline | No trifluoromethyl group; simpler structure | Antimicrobial; chelation properties |

| Methyl 4-(4-hydroxy-8-trifluoromethyl)quinoline-3-carboxamide | Contains trifluoromethyl; enhanced lipophilicity | Antimicrobial; anticancer |

This compound stands out due to its trifluoromethyl substitution and dual functional groups (carboxamide and ester), which enhance both lipophilicity and biological activity compared to similar compounds .

Propiedades

IUPAC Name |

methyl 4-[(4-oxo-1H-quinoline-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-18(23)11-6-8-12(9-7-11)20-17(22)14-10-19-15-5-3-2-4-13(15)16(14)21/h2-10H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUJYCFNCZKLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.